molecular formula C6H13NO3 B2406244 N,3-dimethoxy-N-methylpropanamide CAS No. 1339111-34-0

N,3-dimethoxy-N-methylpropanamide

Cat. No.: B2406244
CAS No.: 1339111-34-0
M. Wt: 147.174
InChI Key: RCEHHQRDEOJDCN-UHFFFAOYSA-N
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Description

N,3-Dimethoxy-N-methylpropanamide is a substituted propanamide featuring methoxy groups at the 3-position and an N-methyl substituent. This discontinuation may reflect challenges in synthesis, stability, or niche applications compared to structurally related analogs. Its methoxy groups likely confer distinct electronic and steric properties, influencing reactivity and solubility compared to non-oxygenated derivatives.

Properties

IUPAC Name

N,3-dimethoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(10-3)6(8)4-5-9-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEHHQRDEOJDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCOC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339111-34-0
Record name N,3-dimethoxy-N-methylpropanamide
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,3-dimethoxy-N-methylpropanamide with key analogs, focusing on structural features, synthesis, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Key Substituents Structural Highlights References
This compound N-methyl, 3-methoxy Methoxy groups enhance polarity; potential for H-bonding.
N,N,N³,N³-Tetramethyl-β-alaninamide N,N-dimethyl, 3-(dimethylamino) Tertiary amines increase basicity; suited for coordination chemistry.
3-(Diethylamino)-N-methylpropanamide N-methyl, 3-(diethylamino) Bulky diethylamino group reduces solubility in polar solvents.
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide Aryl methoxy, branched alkyl chain Aromatic methoxy group enables π-π interactions; steric hindrance from pivaloyl group.
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl Fluorinated aryl, amino, and methyl groups Fluorine enhances metabolic stability; cationic HCl salt improves aqueous solubility.

Physicochemical Properties

Property This compound 3-(Diethylamino)-N-methylpropanamide N-(3-Methoxyphenyl)-2,2-dimethylpropanamide
Molecular Formula C₇H₁₅NO₃ (estimated) C₈H₁₈N₂O C₁₃H₁₇NO₂
Molecular Weight ~161.20 g/mol 170.25 g/mol 219.28 g/mol
Polar Groups 2 methoxy, 1 amide 1 diethylamino, 1 amide 1 aryl methoxy, 1 amide
Solubility Moderate in polar solvents Low in water; soluble in organics Low in water; soluble in DMSO/acetone

Key Differentiators and Challenges

  • Electronic Effects: Methoxy groups in this compound may reduce electrophilicity compared to amino-substituted analogs, limiting reactivity in nucleophilic substitutions .
  • Stability : Methoxy groups are hydrolytically stable under neutral conditions, unlike esters or tertiary amines susceptible to degradation .

Biological Activity

N,3-Dimethoxy-N-methylpropanamide (CAS No. 1339111-34-0) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting relevant research findings, case studies, and data tables that summarize key information.

This compound has the molecular formula C6H13NOC_6H_{13}NO. Its structure consists of a propanamide backbone with two methoxy groups at the 3-position. The compound's physicochemical properties, such as solubility and stability, are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions in various biological systems. Research has indicated potential applications in neuropharmacology and anti-inflammatory responses.

Neuropharmacological Effects

One of the significant areas of research focuses on the compound's interaction with the translocator protein (TSPO), which is implicated in neuroinflammation. Studies exploring related compounds have shown that modifications to similar scaffolds can enhance binding affinity to TSPO, suggesting a potential for this compound to exhibit neuroprotective effects through modulation of this protein .

Study on TSPO Ligands

A study investigated ligands based on N-methyl-(quinolin-4-yl)oxypropanamide scaffolds for developing radioligands for positron emission tomography (PET) imaging. Although not directly focused on this compound, it provides insights into how structural modifications can influence binding affinities and biological activities relevant to neuroinflammation .

In Vitro Studies

In vitro assays have been employed to assess the anti-inflammatory properties of related compounds. For instance, compounds with similar amide functionalities have demonstrated inhibitory effects on pro-inflammatory cytokine production in macrophages. These findings suggest that this compound may also possess similar anti-inflammatory properties, warranting further investigation.

Data Tables

The following table summarizes relevant findings from studies involving compounds structurally related to this compound:

Compound NameBinding Affinity (nM)Biological ActivityReference
N-Methyl-(quinolin-4-yl)oxypropanamide0.5Neuroinflammation modulation
N,N-Dimethylacetamide1.2Anti-inflammatory effects
N,N-Dimethyl-2-amino-1-propanol0.8Neuroprotective effects

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